molecular formula C11H17N3O3S B2438798 Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate CAS No. 2408966-38-9

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate

Cat. No.: B2438798
CAS No.: 2408966-38-9
M. Wt: 271.34
InChI Key: MJYGLRDUCHFORU-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving suitable amine and halide precursors.

    Coupling of the Rings: The thiadiazole and azetidine rings are then coupled through a series of nucleophilic substitution reactions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield various reduced sulfur-containing products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include various substituted thiadiazole and azetidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The azetidine ring provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is unique due to the presence of both the thiadiazole and azetidine rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The hydroxymethyl group further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h7,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYGLRDUCHFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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